REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([F:16])([F:15])[F:14])=[CH:10][CH:11]=2)[C:6]([CH3:18])([CH3:17])[C:5]1=[O:19])(=O)C.[OH-].[Na+]>C(O)C>[CH3:17][C:6]1([CH3:18])[C:7]2[C:12](=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:14])[F:15])[CH:8]=2)[NH:4][C:5]1=[O:19] |f:1.2|
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Name
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1-acetyl-3,3-dimethyl-5-trifluoromethyl-1,3-dihydroindol-2-one
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Quantity
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464 mg
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Type
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reactant
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Smiles
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C(C)(=O)N1C(C(C2=CC(=CC=C12)C(F)(F)F)(C)C)=O
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Name
|
|
Quantity
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4 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
1 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was then stirred at room temperature for one hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The reaction solution was extracted with 80 ml of methyl tert-butyl ether
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Type
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WASH
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Details
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The organic phase was washed with 30 ml of water and with 30 ml of saturated NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC1(C(NC2=CC=C(C=C12)C(F)(F)F)=O)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |